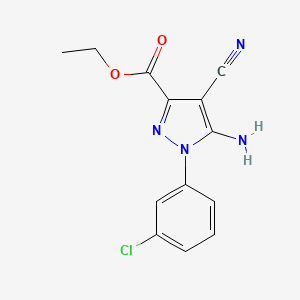

ETHYL 5-AMINO-1-(3-CHLOROPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE

Description

Historical Context of Pyrazole Derivatives in Chemical Research

The development of pyrazole derivatives represents one of the most significant achievements in heterocyclic chemistry, with origins tracing back to the late nineteenth century. Ludwig Knorr made the foundational discovery in 1883 when he first synthesized pyrazole compounds and identified their antipyretic properties, inadvertently creating antipyrine through his attempts to synthesize quinoline derivatives with fever-reducing activity. This accidental discovery of antipyrine, chemically known as 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, demonstrated analgesic, antipyretic, and antirheumatic activities that immediately stimulated intense interest in pyrazole chemistry throughout the scientific community.

The systematic exploration of pyrazole chemistry gained momentum through the work of German chemist Hans von Pechmann, who developed a classical synthetic method in 1898 for producing pyrazole from acetylene and diazomethane. This methodology established the foundation for modern pyrazole synthesis and opened new avenues for chemical modification and functionalization. The nomenclature for this class of compounds was formally established by Ludwig Knorr in 1883, providing the systematic framework that continues to guide contemporary research in this field.

The historical progression of pyrazole research reveals a remarkable evolution from accidental discovery to purposeful molecular design. Initially, researchers believed that pyrazoles could not be obtained naturally until Japanese scientists Kosuge and Okeda made a groundbreaking discovery in 1954, isolating 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family from tropical Asia. This finding fundamentally changed the understanding of pyrazole occurrence in nature and expanded research into naturally occurring pyrazole derivatives. Subsequently, in 1959, the first natural pyrazole amino acid, 1-pyrazolyl-alanine, was isolated from watermelon seeds, further confirming the natural occurrence of these compounds.

Scientific Relevance of 4-Cyanopyrazole Compounds

The scientific importance of 4-cyanopyrazole compounds extends far beyond their historical significance, encompassing diverse applications in modern pharmaceutical and chemical research. These compounds serve as crucial building blocks in organic synthesis, particularly in the development of biologically active molecules with therapeutic potential. The cyano functional group at the 4-position of the pyrazole ring imparts unique electronic properties that enhance molecular interactions with biological targets, making these compounds particularly valuable in medicinal chemistry applications.

Contemporary research has demonstrated that 4-cyanopyrazole derivatives exhibit remarkable versatility in their biological activities. These compounds have shown promising antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties, establishing them as significant pharmacophores in drug development. The structural diversity achievable through substitution patterns on the pyrazole ring allows for fine-tuning of biological activity and selectivity, making 4-cyanopyrazole compounds attractive targets for pharmaceutical research.

The mechanochemical synthesis of novel 5-amino-pyrazole-4-carbonitrile derivatives has emerged as an environmentally friendly approach to producing these valuable compounds. Recent studies have utilized tannic acid-functionalized silica-coated iron oxide nanoparticles as magnetically separable catalysts, achieving high yields and short reaction times in the synthesis of these compounds. This methodology represents a significant advancement in green chemistry approaches to pyrazole synthesis, addressing environmental concerns while maintaining synthetic efficiency.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₃N₃ | |

| Molecular Weight | 93.09 g/mol | |

| Melting Point | 190-192°C | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Color | White |

The industrial applications of 4-cyanopyrazole compounds extend beyond pharmaceutical uses to include roles as intermediates in the manufacture of agrochemicals and specialty chemicals. The compound 4-cyanopyrazole itself is utilized as a catalyst in the epoxidation of ethene by hydrogen peroxide, demonstrating its utility in industrial chemical processes. This catalytic activity highlights the unique chemical properties that make cyanopyrazole derivatives valuable in both research and commercial applications.

Research Objectives and Scope

The primary research objectives surrounding ethyl 5-amino-1-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate encompass multiple dimensions of chemical and pharmaceutical investigation. The compound's complex structure, featuring amino, cyano, and carboxylate functionalities integrated within a substituted pyrazole framework, presents opportunities for comprehensive studies of structure-activity relationships and synthetic methodology development.

Current research initiatives focus on elucidating the synthetic pathways for producing this compound with optimal yield and purity. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors, introduction of the cyano group, and esterification to form the ethyl carboxylate moiety. Technical optimization of reaction conditions, including temperature control, solvent selection, and catalytic systems, remains a critical area of investigation for maximizing synthetic efficiency.

The scope of research extends to detailed characterization of the compound's physicochemical properties and their relationship to potential biological activities. Studies have examined the molecular interactions between substituted pyrazole derivatives and various solvents, revealing important information about dipole-dipole interactions and solute-solvent relationships. These investigations contribute to understanding how structural modifications affect solubility, stability, and bioavailability of pyrazole-based pharmaceuticals.

The analytical characterization of this compound involves sophisticated spectroscopic techniques to confirm structural identity and purity. Researchers employ Fourier Transform Infrared spectroscopy, Nuclear Magnetic Resonance spectroscopy, and mass spectrometry to establish complete structural characterization. These analytical methods are essential for quality control in synthetic procedures and for understanding the relationship between molecular structure and observed properties.

Properties

IUPAC Name |

ethyl 5-amino-1-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWOLRNHCXXTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540477 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96734-87-1 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aryl Hydrazines with (Ethoxymethylene)malononitrile

A highly selective and efficient method involves the reaction of 3-chlorophenylhydrazine with (ethoxymethylene)malononitrile under reflux conditions in protic solvents such as ethanol or trifluoroethanol.

- Aryl hydrazine (1.2 mmol) is dissolved in absolute ethanol or trifluoroethanol (2 mL).

- (Ethoxymethylene)malononitrile (1) is added slowly under stirring.

- The mixture is refluxed for 4 hours under nitrogen atmosphere.

- For aryl hydrazine hydrochlorides, neutralization with triethylamine at 0°C precedes the addition.

- The reaction mixture is worked up by dilution with ethyl acetate, washing with water, drying, and solvent removal.

- The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate gradients.

- Initial Michael-type nucleophilic addition of the hydrazine amino group to the β-carbon of (ethoxymethylene)malononitrile.

- Formation of an intermediate hydrazide, followed by elimination of ethanol.

- Intramolecular cyclization via nucleophilic attack on the nitrile carbon.

- Aromatization yields the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

- Highest yields observed in trifluoroethanol (TFE) and ethanol, with yields ranging from 47% to 84% depending on the aryl substituent.

- Aprotic solvents like tetrahydrofuran (THF) result in slower reactions and lower yields.

- Methanol provides moderate yields but less effective than ethanol or TFE.

| Entry | Aryl Hydrazine Substituent | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | Phenyl (3-chlorophenyl analog) | TFE | 84 | 0.5 |

| 2 | 4-Fluorophenyl | TFE | 47 | 4 |

| 3 | Perfluorophenyl | TFE | 63 | 4 |

| 4 | 4-(Trifluoromethyl)phenyl | TFE | 67 | 4 |

| 5 | 2,6-Dichloro-4-(trifluoromethyl)phenyl | TFE | 47 | 4 |

| 6 | 4-Methoxyphenyl | TFE | 68 | 4 |

Note: The 3-chlorophenyl derivative is analogous to entry 1 with phenyl hydrazine and expected to behave similarly.

Nucleophilic Substitution of 5-Halopyrazole Derivatives with Alkali Metal Cyanides

Another preparation approach involves the substitution of a 5-halopyrazole ester with alkali metal cyanide reagents such as sodium cyanide in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The 5-halopyrazole derivative (e.g., 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester) is dissolved in DMF.

- Sodium cyanide (1.1 equivalents) is added along with molecular sieves to maintain dryness.

- The mixture is heated at approximately 100°C for 4–5 hours.

- After cooling, the reaction mixture is poured into ice water to precipitate the product.

- The solid is collected by filtration and recrystallized from ethanol.

| Parameter | Range/Value |

|---|---|

| Solvent | DMF, DMSO, Hexamethylphosphoramide |

| Cyanide Reagent | Sodium cyanide (dried) |

| Temperature | 50°C to 200°C (preferably 80–140°C) |

| Reaction Time | 1 to 48 hours |

| Workup | Precipitation in ice water, filtration, recrystallization |

- Reaction completion typically within 4–5 hours at 100°C.

- Recrystallized product shows melting points consistent with literature.

- Elemental analysis confirms purity (e.g., C, H, N content close to theoretical values).

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent(s) | Key Reagents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization with (Ethoxymethylene)malononitrile | 3-Chlorophenylhydrazine + (ethoxymethylene)malononitrile | Ethanol, Trifluoroethanol | None (neutralization with Et3N for hydrochlorides) | Reflux (~78°C for EtOH) | 0.5–4 h | 47–84 | High regioselectivity, one-step synthesis |

| Cyanide substitution of 5-halopyrazole | 5-Halopyrazole ethyl ester + Sodium cyanide | DMF, DMSO | Sodium cyanide (dried) | 80–140°C (typ. 100°C) | 4–5 h | Moderate | Requires strict dryness, post-reaction recrystallization |

| Abnormal Beckmann rearrangement | o-Chloroaldehyde derivatives | Acetonitrile, n-butanol | Iodine, piperidine | Reflux | 12 h | 60–68 | Alternative route for related compounds |

Research Findings and Notes

The cyclization method using (ethoxymethylene)malononitrile is favored for its simplicity, regioselectivity, and relatively high yields. It avoids the use of toxic cyanide salts and harsh conditions, making it more suitable for laboratory-scale synthesis.

The cyanide substitution method is classical and effective for introducing the cyano group but requires careful handling of toxic cyanide salts and strict moisture control to prevent side reactions and degradation.

Solvent choice significantly impacts yield and reaction rate. Protic solvents like ethanol and trifluoroethanol enhance reaction rates and yields in the cyclization method, while polar aprotic solvents like DMF are essential for cyanide substitution reactions.

The abnormal Beckmann rearrangement offers a novel synthetic pathway for pyrazole carboxylates but is less commonly applied for the 3-chlorophenyl derivative specifically.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-AMINO-1-(3-CHLOROPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

ETHYL 5-AMINO-1-(3-CHLOROPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ETHYL 5-AMINO-1-(3-CHLOROPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The compound’s analogs vary in halogen type (Cl, Br, F) and substitution position on the phenyl ring. Key structural and physicochemical differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Position: Ortho (2-Cl): Steric hindrance near the pyrazole ring may reduce reactivity compared to meta/para isomers. Meta (3-Cl): The target compound’s meta-substitution balances electronic effects and steric accessibility .

Halogen Type: Bromine (3-Br): Larger atomic radius and polarizability compared to chlorine may alter intermolecular interactions (e.g., halogen bonding) . Fluorine (4-F): The 4-fluoro analog lacks a cyano group, reducing molecular weight and altering electronic properties. Its higher melting point (153–154°C) suggests stronger crystal packing .

Commercial and Research Relevance

- 3-Bromo Analog (CAS 1150163-94-2) : Higher annual sales (242 bottles) suggest broader experimental use, possibly due to bromine’s utility in cross-coupling reactions .

- 4-Fluoro Analog (CAS 138907-68-3) : Its well-defined melting point makes it a candidate for standardization in analytical workflows .

Biological Activity

Ethyl 5-amino-1-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological aspects.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 96734-87-1

- Molecular Formula : C12H12ClN3O2

- Purity : Typically above 95% in commercial samples .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been shown to inhibit specific kinases and enzymes that play crucial roles in tumor growth and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its cytotoxic effects against different cancer cell lines:

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It is believed to modulate inflammatory cytokines and inhibit the NF-kB pathway, which is crucial for the expression of pro-inflammatory genes.

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study investigated the effect of this compound on MCF7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 12.50 µM, leading to increased apoptosis rates compared to untreated controls. The study concluded that the compound could serve as a potential lead for developing new breast cancer therapies .

Case Study 2: Inhibition of Tumor Growth

In a preclinical model of lung cancer using A549 cells, treatment with the compound resulted in a marked reduction in tumor size and weight. The mechanism was linked to the induction of autophagy without triggering apoptosis, showcasing a unique pathway for tumor suppression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-amino-1-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via cyclocondensation reactions. A typical approach involves refluxing precursors (e.g., hydrazine derivatives and β-keto esters) in acetic anhydride or THF, followed by recrystallization. For example, analogous pyrazole derivatives were synthesized by heating 5-amino precursors with triethyl orthoformate under reflux for 5–12 hours, yielding products with >80% purity after recrystallization .

- Key Variables : Solvent polarity (e.g., THF vs. dioxane), temperature, and stoichiometry of reagents significantly affect yield. Catalytic additives (e.g., HCl) may accelerate cyclization.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : H and C NMR confirm substituent positions and cyano group integration.

- IR : Stretching frequencies for NH (~3400 cm) and C≡N (~2200 cm) validate functional groups.

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereoelectronic effects, as demonstrated in pyrazole-carboxylate analogs .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) ensures purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl substituent influence the compound’s reactivity in heterocyclic transformations?

- Analysis : The electron-withdrawing Cl group enhances electrophilic substitution at the pyrazole ring’s 4-cyano position. Steric hindrance from the 3-chloro substituent may limit access to the reaction site, as seen in analogous triazolopyrimidine syntheses . Computational studies (DFT) on related structures predict charge distribution and reactive hotspots .

Q. What crystallographic software tools are recommended for resolving structural ambiguities in this compound?

- Tools :

- SHELXL : For refining small-molecule structures against high-resolution X-ray data. Its robust least-squares algorithms handle anisotropic displacement parameters effectively .

- Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds between NH and carboxylate groups) and packing motifs .

- WinGX/ORTEP : Generates publication-quality thermal ellipsoid plots and validates geometric parameters (bond angles, torsion angles) .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Troubleshooting :

- Recrystallization Solvents : Differences in mp (e.g., 153–154°C vs. 194–196°C in analogs ) often arise from solvent polarity (e.g., THF vs. DMSO).

- Analytical Calibration : Cross-validate NMR shifts with internal standards (e.g., TMS) and ensure spectrometer calibration.

- Database Cross-Checks : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with published analogs .

Q. What computational methods predict the compound’s electronic properties and potential bioactivity?

- Methods :

- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target enzymes (e.g., kinase inhibitors), leveraging the pyrazole core’s π-π stacking potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.